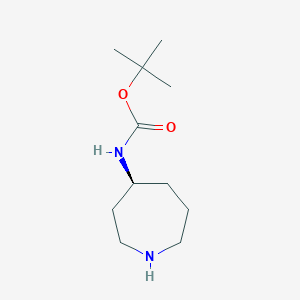

(S)-tert-Butyl azepan-4-ylcarbamate

Description

Foundational Significance of Seven-Membered Nitrogen Heterocycles in Synthetic Organic Chemistry

Seven-membered nitrogen-containing heterocycles, such as azepanes, are crucial structural motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials. researchgate.netnumberanalytics.com Unlike their more common five- and six-membered counterparts, the seven-membered ring systems offer a greater degree of three-dimensional structural diversity. nih.gov This non-planar and flexible nature is highly desirable in drug design, as it can lead to improved pharmacological properties. researchgate.net

The significance of nitrogen heterocycles, in general, is underscored by their prevalence in numerous biologically active compounds and natural products. tezu.ernet.in They are integral components of many approved drugs, targeting a wide range of diseases. nih.gov Specifically, seven-membered N-heterocycles have demonstrated a broad spectrum of biological activities, including applications as antibacterial, anticancer, and antiviral agents. nih.gov The inclusion of a nitrogen heteroatom within a cyclic structure imparts distinct chemical and physical properties that are foundational to their utility in modern organic chemistry. tezu.ernet.in

Historical Trajectories and Modern Developments in Azepane Ring System Synthesis

The synthesis of the azepane ring system has evolved significantly over time. Historically, methods often involved ring expansion strategies or cyclization reactions that faced limitations in terms of efficiency and substrate scope.

More recent advancements have introduced innovative and more effective strategies for constructing the azepane core. These modern developments include:

Photochemical Dearomative Ring Expansion: A notable strategy involves the conversion of simple nitroarenes into complex azepanes. This process utilizes blue light to mediate a dearomative ring expansion, transforming a six-membered benzene (B151609) ring into a seven-membered azepane system in a two-step process that includes a subsequent hydrogenolysis. nih.gov

Ring Expansion of Piperidines: Stereoselective and regioselective synthesis of azepane derivatives can be achieved through the ring expansion of piperidines, yielding diastereomerically pure products in excellent yields. rsc.org

[6+1] Annulation: A protocol for the direct synthesis of azepines has been developed using a hafnium(III)-catalyzed [6+1] annulation of N-tethered ynenitriles with Reformatsky reagents. acs.org

Stepwise Annulation/Ring-Opening: Highly substituted azepanones can be synthesized from 2H-azirines through a sequence involving diastereoselective allylindanation, N-acylation, ring-closing metathesis, and subsequent regioselective ring opening. researchgate.net

These modern methods offer greater control over the structure and stereochemistry of the resulting azepane derivatives.

Inherent Synthetic Challenges in Enantioselective Azepane Construction

Despite the development of new synthetic methods, the enantioselective construction of azepanes remains a significant challenge for synthetic chemists. The primary difficulties stem from:

Slow Cyclization Kinetics: The formation of medium-sized rings, such as the seven-membered azepane system, is often kinetically disfavored, which has hindered the development of robust direct cyclization methods. researchgate.net

Lack of General and Efficient Strategies: While various methods exist, there is a notable absence of broadly applicable and efficient strategies for the synthesis of functionalized azepanes, which has limited their representation in medicinal chemistry libraries compared to five- and six-membered heterocycles. nih.gov

Control of Stereochemistry: Achieving high levels of stereoselectivity in the construction of chiral centers within the flexible seven-membered ring is a complex task. The development of stereoselective ring expansion and other asymmetric methodologies is crucial to address this challenge. nih.govrsc.org The use of asymmetric catalysis, such as iminium catalysis for enantioselective cycloisomerization reactions, represents a promising approach to overcoming these hurdles. princeton.edu

The compound at the center of this discussion, (S)-tert-Butyl azepan-4-ylcarbamate, is a chiral building block that can be utilized in the synthesis of more complex molecules, helping to circumvent some of these synthetic challenges by providing a pre-formed, enantiopure azepane core.

Properties of this compound

| Property | Value |

| CAS Number | 1017575-47-1 |

| Molecular Weight | 214.31 |

| Molecular Formula | C11H22N2O2 |

| Physical Form | Solid |

| Purity | 90% |

| IUPAC Name | tert-butyl (S)-azepan-4-ylcarbamate |

| InChI Key | MIYUNZAWHSSBPU-VIFPVBQESA-N |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(4S)-azepan-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYUNZAWHSSBPU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Enantiomeric Purity in S Tert Butyl Azepan 4 Ylcarbamate Synthesis

Mechanisms and Factors Governing Enantioselectivity

The enantioselective synthesis of chiral azepanes, including (S)-tert-butyl azepan-4-ylcarbamate, relies on strategies that can introduce and control stereogenic centers. Organocatalysis has emerged as a powerful tool for constructing chiral azepine skeletons with multiple stereogenic elements. nih.gov These methods can achieve excellent diastereoselectivity and enantioselectivity, with reported yields ranging from 46-92% and enantiomeric excesses (ee) up to 97%. nih.gov

Key factors influencing enantioselectivity include:

Catalyst Choice: Chiral catalysts, such as those used in organocatalytic methods, play a pivotal role in directing the stereochemical outcome of a reaction. nih.gov

Reaction Conditions: Temperature, solvent, and the nature of reagents can significantly impact the enantiomeric excess of the product. For instance, in the kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, the choice of lipase (B570770) and solvent was critical for achieving high conversion and enantioselectivity. mdpi.com

Substrate Control: The inherent chirality in a starting material can direct the formation of new stereocenters.

A notable example is the use of vinylidene ortho-quinone methide (VQM)-mediated intramolecular electrophilic aromatic substitution, which has been successfully employed for the enantioselective preparation of polychiral fused azepines. nih.gov This method has demonstrated high yields and excellent stereocontrol. nih.gov

Diastereocontrol in Multichiral Azepane Syntheses

Many synthetic routes to complex azepanes involve the creation of multiple chiral centers, necessitating stringent control over diastereoselectivity. mdpi.com Achieving the desired diastereomer is crucial as different diastereomers can exhibit distinct biological activities.

Several strategies are employed to control diastereoselectivity:

Ring Expansion of Piperidines: Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.org The structure and stereochemistry of the resulting azepanes can be confirmed using techniques like X-ray crystallography. rsc.org

Substrate-Directed Reactions: The stereochemistry of existing chiral centers in a substrate can influence the stereochemical outcome at newly formed centers. For example, in the synthesis of oxo-azepines, hydroboration of a tetrahydroazepine derivative can proceed with complete diastereofacial selectivity. mdpi.com

Organocatalytic Methods: As mentioned earlier, organocatalytic approaches have proven effective in achieving high diastereoselectivity (often >20:1 dr) in the synthesis of fused azepines bearing multiple stereogenic elements. nih.gov

| Method | Starting Material | Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Organocatalytic Intramolecular Electrophilic Aromatic Substitution | Vinylidene ortho-quinone methide precursor | Fused Azepine | >20:1 | nih.gov |

| Piperidine (B6355638) Ring Expansion | Substituted Piperidine | Azepane Derivative | Exclusive Stereoselectivity | rsc.org |

| Hydroboration | Tetrahydroazepine | Oxo-azepine | Complete Diastereofacial Selectivity | mdpi.com |

Chiral Information Transfer and Retention in Azepane Ring Construction

The construction of the seven-membered azepane ring from a chiral precursor requires that the initial stereochemical information is effectively transferred and retained in the final product.

Mechanisms for chiral information transfer include:

Intramolecular Cyclization: In many syntheses, the azepane ring is formed via an intramolecular cyclization. The stereochemistry of the starting material dictates the conformation of the transition state, thereby influencing the stereochemistry of the newly formed ring. For instance, the thermal 1,7-imino-ene and 1,7-carbonyl-ene reactions have been reported for stereoselective azepine ring formation. chem-soc.si

Chirality Transfer Across Mechanical Bonds: In the synthesis of rotaxanes containing a chiral macrocycle, the chiral information can be transmitted from the ring to an interlocked component during a base-promoted cyclization, leading to the formation of enantioenriched lactams. nih.gov

Dearomative Ring Expansion: A novel strategy for preparing complex azepanes involves the photochemical dearomative ring expansion of nitroarenes. nih.gov This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system, with the potential for retaining stereochemical information from the starting material. nih.gov

Resolution Techniques for Enantiopure Azepanes (e.g., Kinetic Resolution)

When a synthesis yields a racemic or diastereomeric mixture of azepanes, resolution techniques are employed to separate the desired enantiomer.

Common resolution techniques include:

Kinetic Resolution: This technique relies on the differential rate of reaction of enantiomers with a chiral reagent or catalyst. youtube.com Enzymes, such as lipases, are particularly effective for kinetic resolution. mdpi.comyoutube.com For example, in the synthesis of 2-arylpiperazines, kinetic resolution using n-BuLi/(+)-sparteine provided highly enantioenriched products. acs.org A key advantage of enzymatic kinetic resolution is the high stereoselectivity, often achieving high enantiomeric excess. youtube.com However, a limitation is that the maximum yield for the desired enantiomer is typically 50%. youtube.com Dynamic kinetic resolution can overcome this limitation by interconverting the starting enantiomers during the reaction. youtube.comnih.govehu.es

Crystallization of Diastereomeric Salts: This classical method involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts. wikipedia.orglibretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.orglibretexts.org Common chiral resolving agents include tartaric acid and brucine. wikipedia.orglibretexts.org

Chiral Chromatography: Chiral stationary phases in chromatography can be used to separate enantiomers based on their differential interactions with the stationary phase. numberanalytics.comnih.gov

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral reagent/catalyst. | High enantioselectivity, applicable to various functional groups. | Maximum 50% yield for one enantiomer (unless dynamic). | youtube.comacs.org |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. | Well-established, can be used on a large scale. | Trial-and-error process to find a suitable resolving agent, can be laborious. | wikipedia.orglibretexts.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency, applicable to a wide range of compounds. | Can be expensive, especially for large-scale separations. | numberanalytics.comnih.gov |

Role and Utility of S Tert Butyl Azepan 4 Ylcarbamate As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, with over 85% of biologically active compounds containing a heterocyclic motif. rsc.org (S)-tert-Butyl azepan-4-ylcarbamate serves as a crucial starting material for the synthesis of more intricate nitrogen-based ring systems. The inherent chirality of the molecule is transferred to the final product, which is essential for specific biological interactions.

The azepane ring itself is a privileged structure in medicinal chemistry. For instance, replacing smaller rings like pyrrolidine (B122466) with an azepane ring has been shown to markedly increase the biological activity of certain IAP (Inhibitor of Apoptosis Protein) antagonists. google.com This is attributed to the increased conformational flexibility of the seven-membered ring, which can lead to better binding affinity with target receptors. google.com

Furthermore, the amine functionalities of the azepane carbamate (B1207046) can be used in cyclization reactions to form fused or bridged bicyclic and polycyclic systems. ua.es For example, the synthesis of benzimidazole (B57391) derivatives, a class of heterocycles with a wide range of biological activities including anticancer properties, can incorporate azepane moieties. nih.gov The compound Nazartinib, an epidermal growth factor receptor (EGFR) inhibitor, features an azepane ring connected to a benzimidazole core, illustrating the direct application of such building blocks in creating complex heterocyclic drugs. nih.gov

Application in the Construction of Structurally Diverse Molecular Scaffolds

The utility of this compound extends to its role as a foundational scaffold for building structurally diverse and three-dimensional molecules. whiterose.ac.uk The sp³-rich nature of the azepane ring is highly desirable in modern drug discovery, moving away from flat, aromatic structures towards more complex spatial arrangements that can offer improved selectivity and pharmacological properties. whiterose.ac.uk

The azepane core acts as a central scaffold upon which various functional groups and other cyclic systems can be appended. Synthetic strategies often involve the elaboration of the azepane ring through reactions at the nitrogen atom (after deprotection of the Boc group) or at other positions on the carbon backbone. For example, related N-Boc protected azepan-4-one (B24970) can be used as a starting point for constructing novel tricyclic spiro-lactams through sequential reactions like Stork enamine alkylation followed by Meyers' lactamization. mdpi.com This demonstrates how the azepane framework can be a platform for generating libraries of complex, bio-inspired structures. mdpi.com

The development of a "toolkit" of synthetic methods allows for the systematic modification of such N-heterocyclic cores, leading to diverse polycyclic scaffolds. whiterose.ac.uk These methods can include photocatalysis and C-H activation/annulation reactions, enabling the construction of novel spirocyclic and fused ring systems from intermediates derived from building blocks like this compound. whiterose.ac.uk

Methodological Advancements Facilitated by Azepane-4-ylcarbamate Intermediates

The use of azepane-4-ylcarbamate intermediates has spurred methodological advancements in organic synthesis, particularly in creating complex molecular architectures under mild conditions. The Boc-protected amine allows for selective reactions at other sites of the molecule, and its removal can be performed under conditions that preserve other sensitive functional groups.

One area of advancement is in the synthesis of unsymmetrical ureas. researchgate.net Recent developments have shown that hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (PhI(OAc)₂), can mediate the coupling of amines and amides without the need for toxic metal catalysts or harsh conditions. researchgate.net This methodology could potentially be applied to derivatives of this compound to introduce urea (B33335) functionalities, which are common in bioactive molecules. researchgate.net

Furthermore, the inherent conformational flexibility of the azepane ring presents both a challenge and an opportunity in asymmetric synthesis. google.com This flexibility can influence the stereochemical outcome of reactions on the ring. Advanced synthetic methods, including photoredox catalysis and rhodium(III)-catalyzed C-H activation/annulation, have been employed on related enecarbamate systems to control diastereoselectivity in the formation of complex polycyclic structures. whiterose.ac.uk These modern techniques, when applied to azepane-based intermediates, facilitate the efficient construction of novel and structurally complex scaffolds. whiterose.ac.uk

Design and Synthesis of Derivatives for Specific Synthetic Objectives

This compound is an ideal starting point for the design and synthesis of derivative libraries aimed at specific biological targets. The combination of a chiral center, a modifiable seven-membered ring, and a protected amine allows for systematic structural variations to perform structure-activity relationship (SAR) studies. nih.gov

Computational modeling plays a key role in the rational design of new derivatives. Techniques like docking studies can predict the binding affinity of designed molecules to biological targets such as G-protein coupled receptors (GPCRs) or kinases. Density Functional Theory (DFT) calculations can be used to analyze electron density maps, helping to optimize the placement of substituents to enhance interactions like hydrogen bonding or π-π stacking.

Following computational design, synthetic strategies are employed to create these derivatives. The primary amine, revealed after deprotection of the Boc group, is a common site for modification. It can undergo a variety of reactions, including:

Acylation/Amidation: Coupling with carboxylic acids to form amides. This is a common strategy in the synthesis of peptide-based inhibitors. google.comnih.gov

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. mdpi.com

Alkylation/Reductive Amination: Introducing alkyl groups via reaction with alkyl halides or aldehydes/ketones. mdpi.com

This systematic derivatization allows for the fine-tuning of a molecule's properties to achieve a desired biological effect, as demonstrated in the development of inhibitors for targets like SARS-CoV 3CL protease. nih.gov

| Derivative Type | Synthetic Transformation | Potential Application |

| Amides | Acylation with various carboxylic acids | Protease inhibitors, Receptor ligands google.comnih.gov |

| Sulfonamides | Reaction with sulfonyl chlorides | Enzyme inhibitors, Antibacterials mdpi.com |

| N-Alkyl derivatives | Reductive amination or alkylation | Modulating receptor binding and selectivity mdpi.com |

| Fused Heterocycles | Intramolecular cyclization reactions | Creating novel scaffolds for drug discovery nih.govwhiterose.ac.uk |

Perspectives and Future Research Avenues in Azepane Chemical Synthesis

Innovations in Catalytic Systems for Azepane Formation

The development of novel catalytic systems is a cornerstone of modern synthetic chemistry, enabling the efficient and selective construction of complex molecular architectures like the azepane ring. Recent advancements have focused on chemoenzymatic, transition-metal-catalyzed, and photocatalytic methods to afford these valuable scaffolds.

A significant innovation is the use of chemoenzymatic cascades, which combine the reactivity of chemical catalysts with the high selectivity of enzymes. acs.org For instance, a one-pot photoenzymatic synthesis of N-Boc-4-amino/hydroxy-azepane has been developed, achieving up to 90% conversion and greater than 99% enantiomeric excess. acs.orgstmarys-ca.eduresearcher.life This process merges a photochemical oxyfunctionalization step with a stereoselective enzymatic transamination or carbonyl reduction, demonstrating a mild and efficient route from simple starting materials. acs.orgstmarys-ca.eduresearcher.life The compatibility of reaction conditions is a critical challenge, with research focusing on modifying solvent systems to accommodate both chemo- and biocatalytic steps in a single pot. acs.org

Biocatalysis, particularly with imine reductases (IREDs) and amine oxidases, has proven effective for the asymmetric synthesis of 2-arylazepanes. bohrium.com Novel IREDs have been identified that can produce the (S)-enantiomer of 2-arylazepanes with excellent enantioselectivity, while others yield the (R)-enantiomer. bohrium.com This chemoenzymatic strategy, which involves the biocatalytic reduction of unstable 7-membered cyclic imines followed by stereospecific rearrangements, has expanded the toolkit for creating functionalized azepanes. bohrium.com

Transition-metal catalysis continues to be a versatile tool for azepane synthesis. Iron-catalyzed [2+2]-cycloaddition of unactivated precursors provides a single-step route to cyclobutane-fused azepanes, with the stereochemistry dependent on the ring size. acs.org Rhodium-catalyzed reactions have also been employed for the construction of azepine skeletons. researchgate.net Furthermore, palladium-catalyzed asymmetric [4+3] cyclization reactions offer an atom-economical approach to chiral azepines. ecust.edu.cn

Photochemical methods are also emerging as a powerful strategy. A recently reported photochemical dearomative ring expansion of nitroarenes, mediated by blue light at room temperature, transforms a six-membered benzene (B151609) ring into a seven-membered azepine system. manchester.ac.uknih.gov Subsequent hydrogenolysis yields the azepane, providing a two-step synthesis of complex azepanes from simple starting materials. manchester.ac.uknih.gov

Table 1: Comparison of Innovative Catalytic Systems for Azepane Synthesis

| Catalytic System | Method | Key Features | Ref. |

|---|---|---|---|

| Photoenzymatic | One-pot photochemical oxyfunctionalization and enzymatic transamination/reduction | High conversion (up to 90%) and enantioselectivity (>99% ee) for N-Boc-4-amino/hydroxy-azepane. | acs.orgstmarys-ca.eduresearcher.life |

| Chemoenzymatic | Imine reductase (IRED) catalyzed asymmetric reduction | Produces both (R)- and (S)-enantiomers of 2-arylazepanes with excellent enantioselectivity. | bohrium.com |

| Iron Catalysis | [2+2]-cycloaddition | Single-step synthesis of cyclobutane-fused azepanes. | acs.org |

| Photochemical | Dearomative ring expansion of nitroarenes | Two-step synthesis of complex azepanes from simple nitroarenes using blue light. | manchester.ac.uknih.gov |

| Palladium Catalysis | Asymmetric [4+3] cyclization | Atom-economical route to chiral azepines. | ecust.edu.cn |

Integration of Green Chemistry Principles in Azepane Synthetic Routes

The principles of green chemistry, which focus on sustainability, waste reduction, and atom economy, are increasingly being integrated into the synthesis of azepane derivatives. nih.govresearchgate.net This shift is driven by the need to develop more environmentally friendly and economically viable manufacturing processes. chemistryjournals.net

A key aspect of green chemistry is the use of safer and more sustainable solvents. chemistryjournals.net Research into the synthesis of N-Boc-protected azepanes has explored various solvent systems to find conditions that are compatible with both chemical and enzymatic reactions in one-pot sequences, thereby reducing the need for intermediate purification steps that generate waste. acs.org Water is often promoted as a green solvent, and some synthetic methods for azepine derivatives have been developed to utilize water as the solvent and promoter. researchgate.net

Atom economy, a concept developed by Barry Trost, is another central tenet of green chemistry that aims to maximize the incorporation of all reactant materials into the final product. acs.org Cycloaddition reactions, such as [4+3] and [6+1] annulations, are inherently atom-economical methods for constructing the azepine ring. ecust.edu.cnresearchgate.net Similarly, domino reactions, which combine multiple transformations in a single step, offer an atom-economic route to complex structures like pyrrolidine-fused azepanes. researchgate.net

The use of catalysts over stoichiometric reagents is a fundamental green chemistry principle that reduces waste. acs.org The development of recyclable catalysts is a significant area of research. nih.gov For instance, hydrothermal carbons derived from waste biomass have been investigated as sustainable, heterogeneous catalysts for reactions like the aza-Michael addition, a key C-N bond-forming reaction. nih.gov

Biocatalysis is inherently a green technology, as enzymes operate under mild conditions (room temperature and aqueous environments) and exhibit high selectivity, often eliminating the need for protecting groups and reducing waste. acs.orgresearchgate.netopenaccessgovernment.org The chemoenzymatic synthesis of chiral azepanes exemplifies the integration of green principles, combining the efficiency of biocatalysis with chemical transformations to create complex molecules in a more sustainable manner. acs.orgstmarys-ca.eduresearcher.liferesearchgate.net

Computational Chemistry and Mechanistic Insights in Azepane Synthesis Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of azepane formation and for designing more efficient synthetic routes. acs.orgresearchgate.net These theoretical studies provide valuable insights into reaction pathways, transition states, and the factors that control selectivity.

DFT calculations have been employed to investigate the stability and reactivity of azepane and its derivatives. acs.org By analyzing properties like electrostatic potential, natural bond orbitals, and electron density distribution, researchers can understand the influence of substituents on the cycloheptane (B1346806) ring. acs.org This knowledge is crucial for predicting the behavior of different azepane precursors in synthetic reactions.

Mechanistic studies using DFT have shed light on various catalytic cycles involved in azepane synthesis. For example, in iron-catalyzed [2+2]-cycloadditions, computational studies have shown that the oxidative cyclization step has the highest energy barrier. acs.org In the case of a PIII/PV=O-catalyzed reductive C-N coupling of nitroaromatics, DFT calculations helped to elucidate the branching point between the desired coupling reaction and the formation of an azepine byproduct, revealing that a key oxazaphosphirane intermediate dictates the product distribution. nih.gov

Computational models have also been used to understand the stereospecific rearrangements in the chemoenzymatic synthesis of 2-arylazepanes, providing a rationale for the observed high stereospecificity. bohrium.com Furthermore, quantum chemical topological studies have been conducted on the intramolecular cycloaddition of azido (B1232118) nitriles to form tetrazolo azepanes, revealing a pseudo-concerted mechanism. rsc.org

In the context of drug design, computational methods like combinatorial docking have been used to investigate the binding modes of azepine-based inhibitors to their biological targets, such as plasmepsin II and IV from the malaria parasite. nih.gov This allows for the rational design of more potent and selective inhibitors.

Table 2: Applications of Computational Chemistry in Azepane Synthesis

| Application | Computational Method | Insights Gained | Ref. |

|---|---|---|---|

| Stability and Reactivity Analysis | Density Functional Theory (DFT) | Understanding of electronic properties, reactivity, and influence of substituents on the azepane ring. | acs.org |

| Mechanistic Elucidation | DFT | Identification of transition states and key intermediates in catalytic cycles for azepane formation. | acs.orgnih.gov |

| Stereoselectivity Prediction | Computational Modeling | Rationale for stereospecific outcomes in rearrangement reactions. | bohrium.com |

| Reaction Mechanism Study | Quantum Chemical Topology | Determination of a pseudo-concerted mechanism for intramolecular cycloadditions. | rsc.org |

| Drug Design | Combinatorial Docking | Prediction of binding modes of azepine-based inhibitors to biological targets. | nih.gov |

Emerging Technologies in the Large-Scale and Sustainable Production of Chiral Azepane Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production of chiral azepane derivatives presents significant challenges. Emerging technologies are being developed to address these challenges, focusing on improving efficiency, sustainability, and cost-effectiveness.

Continuous flow chemistry is a key enabling technology for the future of pharmaceutical manufacturing. goflow.at Flow reactors offer superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic or hazardous reactions. goflow.at This technology has been applied to various synthetic transformations and is being explored for the multi-step synthesis of active pharmaceutical ingredients. goflow.at The implementation of flow technology can lead to improved reaction kinetics, for example, in intramolecular cross-coupling reactions to form fused azepine systems. researchgate.net Photochemical reactions, such as the [5+2] photocycloaddition to construct pyrrolo[1,2-a]azepine cores, can also be scaled up more efficiently using flow reactors compared to traditional batch methods. mdpi.com

The integration of biocatalysis into large-scale production is another important area of development. The use of immobilized enzymes in continuous flow reactors allows for easy separation of the catalyst from the product stream and enables catalyst recycling, which is crucial for economic viability. openaccessgovernment.org This approach combines the high selectivity of enzymes with the efficiency of continuous processing.

The development of robust and scalable biocatalytic processes is a major goal. This involves not only the discovery and engineering of highly active and stable enzymes but also process optimization guided by techno-economic assessments to establish viable biomanufacturing routes. researchgate.net The combination of advanced enzyme engineering with innovative process development will be critical for the scalable and economical synthesis of a wide range of chiral amine targets, including azepane derivatives. researchgate.net

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies diastereotopic protons near the azepane ring; ¹³C NMR confirms tert-butyl (δ ~28 ppm) and carbamate carbonyl (δ ~155 ppm) groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₂₂N₂O₂: calculated 214.1678).

- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., amylose- or cellulose-based columns) .

Advanced Question: How does dynamic NMR elucidate conformational dynamics of the tert-butyl group in solution?

Q. Methodological Answer :

- Low-Temperature NMR : At −80°C, slow rotation of the tert-butyl group splits signals for axial/equatorial conformers.

- Kinetic Analysis : Measure coalescence temperature to calculate rotational energy barriers (ΔG‡) via Eyring plots.

- Example : For hexahydrotriazacyclohexanes, axial tert-butyl conformers show distinct ¹H NMR splitting patterns, validated by DFT with solvent corrections .

Basic Question: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- Storage : In airtight containers at 2–8°C, away from light and oxidizing agents .

- PPE : Gloves (nitrile), lab coat, and goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can oxidative degradation pathways of this compound be studied under simulated environmental conditions?

Q. Methodological Answer :

- Fenton-like Systems : Use Fe(II)/H₂O₂ at neutral pH to generate hydroxyl radicals. Monitor degradation via LC-MS and quantify intermediates (e.g., azepane or tert-butanol derivatives) .

- Kinetic Modeling : Apply pseudo-first-order kinetics to determine half-life under varying pH/temperature.

Basic Question: What computational methods predict the stability of the tert-butyl carbamate group under acidic/basic conditions?

Q. Methodological Answer :

- DFT Calculations : Compare energy barriers for Boc deprotection in acidic (e.g., HCl/MeOH) vs. basic (e.g., NaOH) environments.

- Solvent Effects : Include explicit solvent molecules (e.g., water) in simulations to mimic real conditions .

Advanced Question: How do steric effects of the tert-butyl group influence regioselectivity in downstream reactions?

Q. Methodological Answer :

- Case Study : In palladium-catalyzed cross-couplings, steric hindrance from the tert-butyl group directs electrophilic attack to less hindered azepane positions.

- Steric Maps : Generate using molecular modeling software (e.g., Spartan) to visualize van der Waals radii and predict reactivity .

Basic Question: How is this compound utilized as a chiral building block in pharmaceutical intermediates?

Q. Methodological Answer :

- Applications : Serves as a protected amine in kinase inhibitors or antiviral agents.

- Example : In patent EP2021/0480, tert-butyl carbamates are intermediates for iodopyrimidine derivatives, with stereochemistry critical for target binding .

Advanced Question: What strategies resolve contradictions in stereochemical outcomes between experimental and computational data?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.